molecular formula C22H27N7OS B2632970 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1351613-69-8

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2632970
CAS No.: 1351613-69-8
M. Wt: 437.57
InChI Key: IKGKPQVZHAQDPG-UHFFFAOYSA-N
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Description

Hantzsch-Widman System

The tetrahydrobenzo[d]thiazole component can be described as:

  • Benzo[d]thiazole : Benzene fused to a thiazole ring at positions 2 and 3.
  • Tetrahydro : Indicates saturation of four carbon atoms in the benzene ring.

Substitutive Nomenclature

  • The pyrimidine ring is numbered with the nitrogen atoms at positions 1 and 3. The 6-position substituent (3,5-dimethylpyrazol-1-yl) uses the locant "1-yl" to specify attachment via the pyrazole's nitrogen.

Patent and Database Conventions

  • Simplified Formats : "Piperidine-3-carboxamide derivative bearing pyrimidine and tetrahydrobenzothiazole groups" (non-IUPAC descriptor).
  • SMILES Notation : Cc1cc(C)n(-c2cc(N3CCCC(C(=O)Nc4nc5c(s4)CCCC5)C3)ncn2)n1 encodes the connectivity of atoms.

CAS Registry Number Analysis

The Chemical Abstracts Service (CAS) Registry Number 1351613-69-8 uniquely identifies this compound. Key aspects of its assignment include:

Structural Components Encoded

  • Piperidine Core : Represented by the "1351613" prefix, corresponding to the central heterocycle.
  • Substituent Hierarchy :
    • "69" designates the pyrimidin-4-yl group with a 3,5-dimethylpyrazole substituent.
    • "8" identifies the tetrahydrobenzo[d]thiazol-2-yl carboxamide.

Uniqueness and Database Compatibility

  • This CAS number distinguishes the compound from similar structures like 1-(6-(3,5-dimethylpyrazol-1-yl)pyridin-4-yl) analogs, which would receive different registry numbers.
  • Cross-references in chemical databases link this identifier to:
    • Synthetic protocols
    • Crystallographic data
    • Biological screening results.

Comparative Analysis

Compound Variant CAS Number Key Difference
Piperidine-3-carboxamide analog 1060164-51-3 Methylsulfonyl substitution
Pyrazole-pyrimidine derivative 25073746 Absence of tetrahydrobenzothiazole

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h10-11,13,16H,3-9,12H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGKPQVZHAQDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine core linked to a pyrimidine and a thiazole moiety, which are common in many bioactive compounds. The presence of the pyrazole ring contributes to its pharmacological properties.

Target Interactions

  • Adenosine Receptors :
    • The compound exhibits notable affinity for adenosine receptors, particularly A2a and A1. Binding assays demonstrated:
      • A2a (Human) : Ki = 2.10 nM
      • A1 (Human) : Ki = 210 nM
      • A2a (Rat) : Ki = 43 nM
    • These values indicate a strong binding affinity, suggesting potential applications in neurology and cardiology due to the role of adenosine in these systems .
  • Potassium Voltage-Gated Channels :
    • The compound also interacts with potassium channels (hERG), with an IC50 value of 650 nM. This interaction is critical as it may influence cardiac action potentials and arrhythmias .

The biological activity of the compound can be attributed to its ability to modulate receptor activity and ion channel function. The inhibition of adenosine receptors can lead to various downstream effects including modulation of neurotransmitter release and vasodilation.

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, the compound was tested against oxidative stress-induced neuronal cell death. Results indicated that treatment with the compound resulted in a significant reduction in cell death compared to controls, suggesting potential for use in neurodegenerative diseases .

Study 2: Anticancer Activity

Research focused on the compound's anticancer properties revealed that it inhibited proliferation in several cancer cell lines. Notably:

  • Colon Carcinoma (HCT-116) : IC50 = 6.2 μM
  • Breast Cancer (T47D) : IC50 values of 43.4 μM and 27.3 μM for different derivatives.
    These findings highlight the compound's potential as an anticancer agent .

Data Summary Table

Biological TargetAffinity (Ki/IC50)Assay TypeReference
Adenosine A2a Receptor (Human)Ki = 2.10 nMBinding Assay
Adenosine A1 Receptor (Human)Ki = 210 nMBinding Assay
Potassium Channel (hERG)IC50 = 650 nMFunctional Assay
Colon Carcinoma (HCT-116)IC50 = 6.2 μMCell Proliferation Assay
Breast Cancer (T47D)IC50 = 27.3 μMCell Proliferation Assay

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing pyrazole and thiazole moieties. The compound under discussion has shown promise in inhibiting cancer cell proliferation, particularly against various human cancer cell lines.

Case Study: Antitumor Evaluation

In a recent study, derivatives similar to this compound were evaluated for their cytotoxic effects against liver carcinoma (HepG2) cells using the MTT assay. Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
10a2.20 ± 0.13Doxorubicin3.07 ± 0.27

This data suggests that the compound may serve as a scaffold for developing new anticancer drugs.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies typically evaluate interactions with proteins involved in cancer progression and other diseases.

Binding Energy Analysis

The binding energy of the compound with specific kinases was calculated to understand its efficacy as a therapeutic agent. Lower binding energy values indicate stronger interactions with target proteins, which is crucial for drug development .

CompoundBinding Energy (kcal/mol)Number of H-bonds
10a-3.46
6d-3.03

These interactions suggest that the compound could be optimized for enhanced biological activity through structural modifications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step chemical reactions that yield derivatives with varying biological activities. Understanding the structure-activity relationship is essential for optimizing therapeutic effects.

Synthetic Pathway Overview

The synthesis typically involves:

  • Formation of the pyrazole ring.
  • Coupling with pyrimidine and thiazole derivatives.
  • Finalization through piperidine carboxamide formation.

Research indicates that modifications at specific positions on the pyrazole or thiazole rings can significantly influence the biological activity of the resultant compounds .

Pharmacological Potential Beyond Cancer

While much focus has been on anticancer applications, compounds similar to this one have also been investigated for their potential in treating other conditions such as inflammation and neurodegenerative diseases due to their ability to modulate various biochemical pathways.

Potential Mechanisms

These compounds may exert anti-inflammatory effects by inhibiting specific enzymes or signaling pathways involved in inflammatory responses, making them candidates for further pharmacological exploration .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Molecular Formula Molecular Weight Key Structural Features Reported Activity
Target Compound C22H25N7OS 451.55 Pyrimidine-pyrazole, tetrahydrobenzothiazole, carboxamide Not reported in evidence
: Hexahydropyrimido-triazolo-pyrimidine C34H29ClN8O3 661.19 Triazolo-pyrimidine, aryl groups, carboxamide Antimicrobial
: 4-(3,5-Dimethylpyrazol-1-yl)-benzamide C23H20N4O2 392.44 Pyrazole, benzamide, phenyldiazenyl Not reported
: Pyrazolo-pyridine carboxamide C21H22N6O 374.44 Pyrazolo[3,4-b]pyridine, ethyl-methyl substituents Not reported

Key Observations :

  • Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine core (vs.
  • Substituent Effects : The 3,5-dimethylpyrazole group (shared with ) may enhance metabolic stability compared to unsubstituted pyrazoles .

Physicochemical Properties

  • Lipophilicity : The tetrahydrobenzothiazole and pyrazole groups likely increase logP compared to ’s polar triazolo-pyrimidine system .
  • Solubility : The carboxamide and pyrimidine groups may improve aqueous solubility relative to ’s diazenyl-substituted benzamide .

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